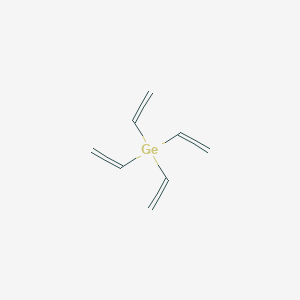
4,6-Dichloro-2-propylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-2-propylpyrimidine is a chemical compound that belongs to the pyrimidine family. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is also used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-2-propylpyrimidine is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as thymidylate synthase, which is involved in DNA synthesis. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential target for anticancer therapy.
Effets Biochimiques Et Physiologiques
4,6-Dichloro-2-propylpyrimidine has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antiviral activity against certain viruses, such as human cytomegalovirus. Furthermore, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4,6-Dichloro-2-propylpyrimidine in lab experiments include its availability, low cost, and ease of synthesis. Moreover, it has been extensively studied for its potential applications in various fields, making it a valuable tool for scientific research. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for the study of 4,6-Dichloro-2-propylpyrimidine. One potential direction is the development of new pharmaceuticals and agrochemicals based on its structure. Another direction is the study of its potential use in the treatment of Alzheimer's disease and other neurological disorders. Moreover, further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
The synthesis of 4,6-Dichloro-2-propylpyrimidine involves the reaction of 2-chloro-4,6-dimethylpyrimidine with n-propyl magnesium bromide, followed by chlorination with thionyl chloride. The final product is obtained by purification through recrystallization.
Applications De Recherche Scientifique
4,6-Dichloro-2-propylpyrimidine has significant scientific research applications. It is used as a building block in the synthesis of various pharmaceuticals, such as antiviral and anticancer agents. The compound is also used in the synthesis of agrochemicals, such as herbicides and fungicides. Moreover, it is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Propriétés
Numéro CAS |
1197-28-0 |
|---|---|
Nom du produit |
4,6-Dichloro-2-propylpyrimidine |
Formule moléculaire |
C7H8Cl2N2 |
Poids moléculaire |
191.05 g/mol |
Nom IUPAC |
4,6-dichloro-2-propylpyrimidine |
InChI |
InChI=1S/C7H8Cl2N2/c1-2-3-7-10-5(8)4-6(9)11-7/h4H,2-3H2,1H3 |
Clé InChI |
AYIVVSYNNZZADH-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=CC(=N1)Cl)Cl |
SMILES canonique |
CCCC1=NC(=CC(=N1)Cl)Cl |
Synonymes |
4,6-DICHLORO-2-PROPYL-PYRIMIDINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate](/img/structure/B73081.png)



